H-VAL-VAL-OH

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : VAL-VAL peut être synthétisé par synthèse peptidique en phase solide (SPPS) ou en phase solution. En SPPS, la synthèse commence par la fixation du premier acide aminé (L-valine) à une résine solide. Le deuxième L-valine est ensuite couplé au premier à l'aide d'un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) et le 1-hydroxybenzotriazole (HOBt). Les groupes protecteurs sont éliminés à l'aide d'acide trifluoroacétique (TFA), et le dipeptide est clivé de la résine .

Méthodes de production industrielle : La production industrielle de VAL-VAL implique des techniques de synthèse peptidique à grande échelle. Ces méthodes utilisent souvent des synthétiseurs peptidiques automatisés pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de la chromatographie liquide haute performance (HPLC) pour la purification et la caractérisation .

Analyse Des Réactions Chimiques

Types de réactions : VAL-VAL subit diverses réactions chimiques, notamment :

Oxydation : VAL-VAL peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Des réactions de substitution nucléophile peuvent se produire avec des réactifs tels que les halogénoalcanes.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène en solution aqueuse.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Halogénoalcanes en présence d'une base telle que la triéthylamine.

Principaux produits formés :

Oxydation : Dérivés oxydés de VAL-VAL.

Réduction : Formes réduites de VAL-VAL.

Substitution : Dérivés substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

VAL-VAL a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle dans des études de synthèse peptidique.

Biologie : Étudié pour son rôle dans la synthèse et le métabolisme des protéines.

Médecine : Investigué pour ses applications thérapeutiques potentielles, notamment comme agent de délivrance de médicaments.

5. Mécanisme d'action

Le mécanisme d'action de VAL-VAL implique son interaction avec les transporteurs de peptides tels que PEPT1 et PEPT2. Ces transporteurs facilitent l'absorption des dipeptides à travers les membranes cellulaires. VAL-VAL se lie à ces transporteurs, ce qui lui permet d'être absorbé et utilisé dans divers processus métaboliques. Les cibles moléculaires comprennent les sites actifs des transporteurs, où VAL-VAL subit des changements conformationnels pour faciliter le transport .

Composés similaires :

VAL-THR (valylthréonine) : Un autre dipeptide formé de valine et de thréonine.

THR-VAL (thréonylvaline) : Un dipeptide avec la thréonine comme premier résidu et la valine comme second.

VAL-VAL-VAL (valylvalylvaline) : Un tripeptide formé de trois résidus de valine.

Comparaison :

Unicité : VAL-VAL est unique en raison de son interaction spécifique avec les transporteurs de peptides et de son rôle dans la synthèse des protéines. Contrairement à VAL-THR et THR-VAL, qui ont des séquences d'acides aminés différentes, les résidus de valine identiques de VAL-VAL confèrent des propriétés biochimiques distinctes.

Applications De Recherche Scientifique

VAL-VAL has numerous applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis studies.

Biology: Studied for its role in protein synthesis and metabolism.

Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.

Mécanisme D'action

The mechanism of action of VAL-VAL involves its interaction with peptide transporters such as PEPT1 and PEPT2. These transporters facilitate the uptake of dipeptides across cellular membranes. VAL-VAL binds to these transporters, allowing it to be absorbed and utilized in various metabolic processes. The molecular targets include the active sites of the transporters, where VAL-VAL undergoes conformational changes to facilitate transport .

Comparaison Avec Des Composés Similaires

VAL-THR (valylthreonine): Another dipeptide formed from valine and threonine.

THR-VAL (threonylvaline): A dipeptide with threonine as the first residue and valine as the second.

VAL-VAL-VAL (valylvalylvaline): A tripeptide formed from three valine residues.

Comparison:

Uniqueness: VAL-VAL is unique due to its specific interaction with peptide transporters and its role in protein synthesis. Unlike VAL-THR and THR-VAL, which have different amino acid sequences, VAL-VAL’s identical valine residues provide distinct biochemical properties.

Activité Biologique

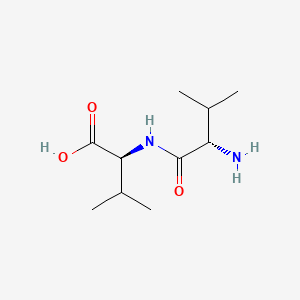

H-VAL-VAL-OH, also known as Val-Val or L-Valyl-L-valine, is a dipeptide composed of two valine amino acids. This compound is of significant interest due to its potential biological activities and applications in various fields, including pharmacology and nutrition. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

- Chemical Formula : C10H20N2O3

- Molecular Weight : 216.28 g/mol

- CAS Number : 3918-94-3

This compound is classified under dipeptides and is known for its role in protein synthesis and cellular metabolism. The compound's structure allows it to interact with various biological systems, influencing enzyme activity and receptor signaling.

Target Interactions

This compound may interact with peptide transporters in the body. Research indicates that it can inhibit the retinal uptake of specific substrates, suggesting a role in modulating peptide transport systems . Although specific targets are not extensively documented, its structural properties imply potential interactions with various receptors and enzymes involved in metabolic processes.

Biochemical Pathways

The primary amino acid constituent, valine, plays a crucial role in several metabolic pathways:

- Protein Synthesis : Valine is essential for the synthesis of proteins, contributing to muscle metabolism and tissue repair.

- Glucose Metabolism : Valine can influence glucose homeostasis, which is particularly relevant in diabetes research where dipeptides are explored as potential therapeutic agents .

Pharmacokinetics

Dipeptides like this compound are generally well absorbed in the gastrointestinal tract. They can be distributed throughout the body, exerting their effects across various tissues. The absorption characteristics make them suitable candidates for dietary supplements and therapeutic formulations .

Biological Activity and Efficacy

Recent studies have highlighted the biological activities associated with dipeptides, including:

- Antioxidant Properties : Certain dipeptides exhibit antioxidant effects that can protect cells from oxidative stress.

- Antimicrobial Activity : Some studies suggest that dipeptides can possess antimicrobial properties, although specific data on this compound is limited.

Case Studies

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : While not directly related to this compound, similar dipeptides have been shown to inhibit DPP-IV, an important target in diabetes treatment. This suggests that this compound may have similar potential .

- Cellular Uptake Studies : Research indicates that this compound can influence the uptake of other peptides in cellular models, potentially enhancing nutrient absorption in the gut .

Research Findings

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNYOVHEKOBTEF-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959967 | |

| Record name | N-(2-Amino-1-hydroxy-3-methylbutylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3918-94-3 | |

| Record name | L-Valyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3918-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valylvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003918943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1-hydroxy-3-methylbutylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does Val-Val interact with any specific biological targets?

A1: While Val-Val itself is not widely reported to interact with specific biological targets, research indicates its potential as a substrate for peptide transporters. Studies show that Val-Val can inhibit the retinal uptake of [3H]Gly-Sar, suggesting its interaction with the retinal peptide transport system. []

Q2: What are the potential downstream effects of Val-Val's interaction with peptide transporters?

A2: The interaction of Val-Val with peptide transporters could influence its absorption and distribution within the body, particularly in tissues with active peptide transport systems, such as the retina. []

Q3: What is the molecular formula and weight of Val-Val?

A3: The molecular formula of Val-Val is C10H20N2O3, and its molecular weight is 216.28 g/mol.

Q4: Is there spectroscopic data available for Val-Val?

A4: While the provided research papers do not extensively discuss spectroscopic characterization of Val-Val in isolation, they utilize techniques like nuclear magnetic resonance (NMR) spectroscopy to study its conformational properties within larger peptides and its interactions with enzymes. [, , , , , , ]

Q5: Does Val-Val exhibit any catalytic properties?

A5: Val-Val itself is not known to possess catalytic properties. It is primarily studied as a dipeptide building block in peptide synthesis and for its potential role as a substrate for peptide transporters.

Q6: Have there been any computational studies on Val-Val?

A7: Three-dimensional conformations of Val-Val stereoisomers have been studied using Chem-X molecular modeling software. This analysis explored the relationship between the molecular features of Val-Val stereoisomers and their binding affinities for the apical oligopeptide transporter in human intestinal Caco-2 cells. []

Q7: How do structural modifications to Val-Val affect its activity?

A8: Research indicates that for Val-Val stereoisomers, the distance between the N-terminal amino group and the C-terminal carboxyl group (d(N1-C7)) directly correlates with their binding affinity for the apical oligopeptide transporter. [] This suggests that even minor structural changes can impact its interaction with biological targets.

Q8: Are there any specific formulation strategies to improve Val-Val's stability or bioavailability?

A8: The provided research papers primarily focus on the biochemical and pharmacological aspects of Val-Val and do not discuss SHE regulations specifically.

Q9: Has Val-Val shown any efficacy in cellular or animal models?

A29: While Val-Val's direct efficacy is not extensively discussed, studies utilizing Val-Val-containing peptides, like Val-Val-GCV, indicate their potential for enhanced drug delivery to the retina. [] This suggests that incorporating Val-Val in specific peptide sequences could improve their therapeutic potential.

Q10: What are some essential tools and resources used to study Val-Val and similar dipeptides?

A10: Research on Val-Val and related peptides utilizes a variety of tools and techniques, including:

- Peptide Synthesis: Solid-phase and solution-phase peptide synthesis methods are crucial for producing Val-Val and its analogs. [, , , , , ]

- NMR Spectroscopy: This technique helps determine the structure and dynamics of Val-Val containing peptides in solution. [, , , , , , ]

- X-ray Crystallography: This method provides insights into the three-dimensional structure of Val-Val containing peptides in their crystalline form. [, , , , , , ]

- Cell Culture Models: Cell lines like Caco-2 cells are used to investigate Val-Val's interaction with peptide transporters and its potential impact on intestinal absorption. []

- Animal Models: Rabbit models have been used to study the vitreal pharmacokinetics of dipeptide monoester prodrugs, like Val-Val-GCV, for potential ocular drug delivery applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.